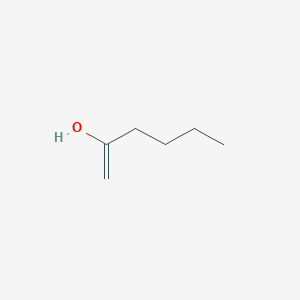

Hex-1-EN-2-OL

Description

Conceptual Framework of Enols and Allylic Alcohols

Hex-1-en-2-ol is distinguished by its classification as both an enol and an allylic alcohol, a combination that dictates its reactivity and stability.

Enol Structure and Tautomerism: An enol is a type of organic compound that contains a hydroxyl group bonded to a carbon atom that is part of a carbon-carbon double bond. This structural motif is inherently linked to the phenomenon of keto-enol tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, it exists in equilibrium with its keto tautomer, hexan-2-one. medlifemastery.comfoodb.ca This equilibrium generally favors the more stable keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.orglibretexts.org The interconversion between the keto and enol forms can be catalyzed by either acid or base. medlifemastery.com

Allylic Alcohol Moiety and Rearrangements: An allylic alcohol is characterized by a hydroxyl group attached to an sp³-hybridized carbon atom adjacent to a carbon-carbon double bond. This arrangement makes the hydroxyl group susceptible to substitution and rearrangement reactions. academie-sciences.frmasterorganicchemistry.com One of the characteristic reactions of allylic alcohols is the allylic rearrangement, a process where the double bond and the hydroxyl group exchange positions. academie-sciences.froup.com This can be facilitated by various catalysts and reaction conditions. academie-sciences.fr For instance, the isomerization of allylic alcohols can be catalyzed by transition metal complexes, converting one isomer to another through a 1,3-transposition of the hydroxyl group and a simultaneous shift of the double bond. academie-sciences.fracs.orgmdpi.com

Nomenclature and Isomeric Landscape of Hexenols

The term "hexenol" refers to any alcohol with the molecular formula C₆H₁₂O that contains both a hydroxyl group and a carbon-carbon double bond. nist.govchemspider.com This broad classification encompasses a wide variety of isomers that differ in the positions of the double bond and the hydroxyl group, as well as their stereochemistry (cis/trans or E/Z isomerism). scentree.cocore.ac.ukscentree.co

For example, cis-3-hexen-1-ol, also known as leaf alcohol, is well-known for its characteristic fresh green grass scent and is found in many plants. scentree.coscentree.cofoodb.caperfumersapprentice.comnih.gov It has stereoisomers such as trans-3-hexen-1-ol, which possesses a more floral aroma. scentree.coscentree.co Positional isomers, where the double bond is in a different location, also exist, such as trans-2-hexen-1-ol (B124871), which has a fruity and green odor. scentree.comedchemexpress.com

The isomeric landscape of hexenols is vast, with each isomer potentially exhibiting unique physical and chemical properties. The systematic naming of these compounds follows IUPAC nomenclature, which precisely describes the location of the double bond and the hydroxyl group, as well as the stereochemistry of the double bond.

Historical Development of Research on Hexenols

Research into hexenols has a rich history, initially driven by the desire to understand the chemical constituents of natural products and their characteristic aromas. The investigation into "leaf alcohol" (cis-3-hexen-1-ol) is a prime example. Its presence in tea oils was first suggested in 1895, and its structure was roughly determined in 1917 after being found in Japanese mint oil. perfumerflavorist.com However, the precise stereochemistry of the double bond remained a subject of academic debate for some time. tandfonline.com

Early synthetic efforts and structural elucidation were often complex, involving multi-step processes and detailed analysis of derivatives. tandfonline.com For instance, the synthesis of hexenols could be achieved through Grignard reactions or the reduction of corresponding alkynols. tandfonline.comvaia.com The development of catalytic methods, such as the use of Lindlar's catalyst for the stereoselective hydrogenation of alkynes to cis-alkenes, was a significant advancement in the synthesis of specific hexenol isomers. vaia.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

61923-57-7 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

hex-1-en-2-ol |

InChI |

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h7H,2-5H2,1H3 |

InChI Key |

IOMJAOKYRWWMNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=C)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Hexenols

Tautomerism and Isomerization Dynamics

Enols are the less stable isomers of carbonyl compounds, and their interconversion is a fundamental concept in organic chemistry. jackwestin.comtandfonline.com Keto-enol tautomerism refers to the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol). jackwestin.comlibretexts.org These two forms are tautomers, meaning they are constitutional isomers that readily interconvert, typically through the migration of a proton and the rearrangement of pi bonds. libretexts.orgfiveable.me

For Hex-1-en-2-ol, the enol form can tautomerize to its more stable keto form, hexanal (B45976). This process involves the shift of a hydrogen atom from the hydroxyl group to the adjacent carbon atom, accompanied by a shift of the double bond from the carbon-carbon position to the carbon-oxygen position. libretexts.org

The equilibrium between the enol and keto forms is influenced by several factors, including the structure of the compound, substituents, and the solvent. fiveable.me Generally, the keto form is significantly more stable and therefore predominates at equilibrium. libretexts.org For instance, in the case of simple aldehydes and ketones, the keto tautomer is typically more stable than the enol tautomer by approximately 45–60 kJ/mol, primarily due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org

The tautomerization process can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Tautomerism: In the presence of an acid, the double bond of the enol is protonated, leading to the formation of a carbocation intermediate. This intermediate is then deprotonated at the oxygen atom to yield the final keto product. libretexts.orglibretexts.org

Base-Catalyzed Tautomerism: Under basic conditions, the hydroxyl proton of the enol is removed by a base, forming an enolate ion. Subsequent protonation of the enolate ion at the α-carbon results in the formation of the keto tautomer. libretexts.orglibretexts.org

The transformation of this compound to hexanal is an example of an enol with the hydroxyl group at the end of a carbon chain tautomerizing to an aldehyde. libretexts.org

Allylic alcohols, which have a hydroxyl group on a carbon atom adjacent to a double bond, can undergo allylic rearrangements. firsthope.co.in This type of reaction involves the migration of the double bond and the hydroxyl group, leading to an isomeric allylic alcohol. academie-sciences.fr The rearrangement of allylic alcohols is a significant transformation in organic synthesis as it allows for the interconversion of isomers. firsthope.co.inacademie-sciences.fr

The process often proceeds through the formation of a stabilized allylic carbocation or radical intermediate. firsthope.co.in In the context of hexenols, an example would be the isomerization of hex-1-en-3-ol to hex-2-en-1-ol. academie-sciences.fr This rearrangement can be catalyzed by various transition metal oxo complexes, such as those of molybdenum and rhenium. academie-sciences.fr For instance, trioxorhenium complexes like ReO3(OSiMe3) have been shown to be highly efficient catalysts for the isomerization of hex-1-en-3-ol, reaching equilibrium with hex-2-en-1-ol in a short time at room temperature. academie-sciences.fr

Double bond migration in unsaturated alcohols can also be influenced by other factors and reaction conditions. For instance, the deoxygenation of allylic alcohols using certain catalysts can proceed with the migration of the double bond to form more thermodynamically stable alkenes. organic-chemistry.org Additionally, hydroboration-isomerization techniques can be employed to shift a double bond from an internal position to a terminal one, although this is generally a thermodynamically unfavorable process that requires specific catalysts with bulky ligands. uantwerpen.be Ruthenium catalysts, such as RuClH(CO)(PPh3)3, have also been utilized to induce double bond migration in α,β-unsaturated esters, causing the double bond to move to a deconjugated position. nih.gov

In some biosynthetic pathways, the formation of unusually positioned double bonds in molecules can occur through olefin shifts during the synthesis process. mdpi.com

Oxidation Reactions of Hexenols

The oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic chemistry, and biocatalytic methods using enzymes offer a greener and more selective alternative to traditional chemical oxidants. mdpi.comchemistryforsustainability.orgresearchgate.net Enzymes like alcohol dehydrogenases (ADHs) and alcohol oxidases (AOx) are prominent biocatalysts for the oxidation of alcohols. mdpi.comacsgcipr.org These enzymatic methods are advantageous as they typically occur under mild conditions, in aqueous media, and can minimize side reactions and over-oxidation often associated with chemical methods. chemistryforsustainability.orgresearchgate.net

For secondary alcohols like this compound, enzymatic oxidation can lead to the corresponding ketone. britannica.com Alcohol dehydrogenases catalyze the oxidation of alcohols via a hydride transfer to a cofactor, typically NAD(P)+. researchgate.netacsgcipr.org To make this process catalytic, the reduced cofactor (NAD(P)H) must be regenerated in situ. beilstein-journals.org

Alcohol oxidases, on the other hand, use molecular oxygen as the oxidant, producing hydrogen peroxide (H2O2) as a byproduct. acsgcipr.orgbeilstein-journals.org This H2O2 can be detrimental to the enzyme and is often removed by the addition of catalase, which decomposes it into water and oxygen. acsgcipr.orggoogle.com Aryl alcohol oxidases, for example, have been used for the selective oxidation of unsaturated alcohols like trans-2-hexen-1-ol (B124871) to trans-2-hexenal. beilstein-journals.orgd-nb.infonih.gov

The biocatalytic oxidation of racemic secondary alcohols can be challenging if complete conversion is desired, as it often requires non-stereoselective catalysts or whole-cell systems containing multiple enantiocomplementary enzymes. mdpi.com One-pot sequential photo-biocatalytic systems have also been developed for the deracemization of secondary alcohols, combining photocatalytic oxidation with enzymatic reduction. acs.org

The efficiency of enzymatic oxidation can be influenced by factors such as the solubility of the substrate. d-nb.info For instance, in the oxidation of various unsaturated alcohols, the catalytic efficiency was observed to be potentially linked to the substrate's solubility and molecular size. d-nb.info

The atmospheric oxidation of unsaturated alcohols is a significant process, primarily initiated by reaction with hydroxyl (•OH) radicals. scielo.brnih.gov These reactions can proceed via two main pathways: •OH addition to the C=C double bond and H-atom abstraction from C-H or O-H bonds. tandfonline.comnih.govacs.org

For enols like this compound, the reaction with •OH radicals is expected to be rapid. nih.govunimelb.edu.au Studies on the simplest enol, vinyl alcohol, have shown that the reaction is dominated by •OH addition to the double bond, leading to the formation of C-centered radicals. acs.orgunimelb.edu.au These radicals then react with molecular oxygen (O2) to form peroxyl radicals. nih.govacs.org Subsequent reactions of these peroxyl radicals can lead to fragmentation, producing smaller oxygenated organic compounds and regenerating •OH or producing hydroperoxyl (HO2•) radicals. nih.govacs.org

Theoretical studies on propenols (structural analogs of hexenols) have also indicated that OH-addition channels are the major pathways in their atmospheric oxidation, with H-abstraction channels being less significant at typical atmospheric temperatures. tandfonline.com The primary products identified from the oxidation of propenols include organic acids and aldehydes, along with the regeneration of •OH and HO2• radicals. tandfonline.com

However, for other C6 hexenols, experimental and theoretical studies have shown that the H-abstraction channel can be a non-negligible pathway, with its contribution being comparable to the OH-addition channel for some isomers. nih.govacs.orgresearchgate.net The oxidation of unsaturated alcohols can also be initiated by other radicals, such as the nitrate (B79036) radical (NO3), which is an important nighttime oxidant in the atmosphere. aem.az

Another pathway for radical-initiated oxidation involves the use of systems like sodium peroxydisulphate–silver salt, which can generate alkoxyl radicals from unsaturated alcohols. rsc.org These alkoxyl radicals can then undergo intramolecular cyclization to form cyclic ethers. rsc.org

Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in hexenols is susceptible to a variety of addition reactions. msu.edu These reactions involve the breaking of the pi (π) bond of the alkene and the formation of two new single (σ) bonds. msu.edu

Hydrogenation: The addition of hydrogen across the double bond, known as hydrogenation, converts the unsaturated alcohol into a saturated alcohol. aem.az For example, the hydrogenation of an unsaturated hexenol would yield the corresponding hexanol. This reaction is typically carried out using a metal catalyst such as palladium, platinum, or nickel.

Halogenation: Halogens like chlorine (Cl2) and bromine (Br2) can add across the double bond of an alkene to form a dihaloalkane. msu.edu This reaction proceeds through an electrophilic addition mechanism. msu.edu

Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr, HI) also add to alkenes, following Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. msu.edu

Hydration: In the presence of an acid catalyst, water can add across the double bond of an alkene to form an alcohol. libretexts.org This reaction is the reverse of the acid-catalyzed dehydration of an alcohol. libretexts.org Similarly, alcohols can add to alkenes in the presence of an acid catalyst to form ethers. libretexts.org

Oxymercuration-Demercuration: This two-step process is another method for the hydration of an alkene. msu.edu The reaction of the alkene with mercuric acetate (B1210297) in aqueous solution, followed by reduction with sodium borohydride, yields an alcohol. This method is notable for avoiding the carbocation rearrangements that can occur in acid-catalyzed hydration. msu.edu

Hydroboration-Oxidation: This is another two-step pathway to synthesize alcohols from alkenes. msu.edu The reaction of the alkene with borane (B79455) (BH3), followed by oxidation with hydrogen peroxide and a base, results in the anti-Markovnikov addition of water across the double bond. msu.edu

Alkoxysulfenylation: The alkene moiety can undergo vicinal difunctionalization reactions, such as alkoxysulfenylation, where an alkoxy group and a sulfenyl group are added across the double bond. rsc.org This can be achieved by reacting an unsaturated alcohol with a suitable sulfenylating agent. rsc.org

Electrophilic Addition Processes

The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. libretexts.org These reactions, known as electrophilic additions, involve the breaking of the pi (π) bond to form two new sigma (σ) bonds. libretexts.org The process is initiated by an electrophile attacking the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orglibretexts.org

The regioselectivity of these additions to an unsymmetrical alkene like this compound is generally governed by Markovnikov's rule. This rule predicts that the hydrogen atom of a protic acid (HX) will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. libretexts.org In the case of this compound (CH₂=C(OH)CH₂CH₂CH₂CH₃), the electrophile (e.g., H⁺) adds to the C1 carbon. This generates a more stable secondary carbocation at the C2 position, which is further stabilized by the resonance-donating effect of the adjacent hydroxyl group.

Key electrophilic addition reactions for this compound include:

Hydrohalogenation: The addition of hydrogen halides such as hydrogen bromide (HBr) results in the formation of a halo-substituted alcohol. The reaction proceeds via the more stable C2 carbocation. masterorganicchemistry.com

Acid-Catalyzed Hydration: The addition of water in the presence of an acid catalyst (like H₂SO₄) also follows Markovnikov's rule. savemyexams.com The initial product is a geminal diol (a diol with both hydroxyl groups on the same carbon), which is typically unstable and rapidly tautomerizes to the more stable ketone, hexan-2-one.

Table 1: Predicted Outcomes of Electrophilic Addition to this compound

| Reaction | Reagent(s) | Intermediate | Final Major Product |

| Hydrohalogenation | HBr | 2-Bromo-2-hexyl carbocation | 2-Bromohexan-2-ol |

| Acid-Catalyzed Hydration | H₂O, H⁺ (catalyst) | 2-Hydroxy-2-hexyl carbocation | Hexan-2-one (via diol) |

Hydrofunctionalization Strategies

Hydrofunctionalization encompasses a range of reactions that install a hydrogen atom and a functional group across a double bond. These strategies can offer alternative regioselectivity compared to standard electrophilic additions.

Hydroboration-Oxidation: This two-step process achieves the anti-Markovnikov addition of water across the double bond. libretexts.org The boron atom of borane (BH₃) acts as the electrophile and adds to the less sterically hindered C1 carbon, while the hydrogen adds to the C2 carbon. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. This pathway is a powerful method for producing alcohols where the hydroxyl group is on the less substituted carbon. libretexts.org For this compound, this reaction is predicted to yield hexane-1,2-diol.

Table 2: Hydrofunctionalization of this compound

| Strategy | Reagent(s) | Regioselectivity | Predicted Product |

| Hydroboration-Oxidation | 1. BH₃•THF 2. H₂O₂, NaOH | Anti-Markovnikov | Hexane-1,2-diol |

Substitution Reactions at the Hydroxyl Group

The hydroxyl (-OH) group of an alcohol is inherently a poor leaving group. libretexts.org For substitution to occur at the C2 position of this compound, the hydroxyl group must first be converted into a better leaving group, such as water or a sulfonate ester. libretexts.orglibretexts.org

Common substitution reactions applicable to the hydroxyl group include:

Conversion to Vinylic Halides: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for replacing a hydroxyl group with a chlorine or bromine atom, respectively. libretexts.org These reactions transform this compound into the corresponding 2-halohex-1-ene.

Fischer Esterification: This is a classic acid-catalyzed condensation reaction between an alcohol and a carboxylic acid to form an ester and water. libretexts.org The reaction is reversible, and water is often removed to drive the equilibrium towards the product. libretexts.org Reacting this compound with a carboxylic acid, such as acetic acid, would yield the corresponding ester, hex-1-en-2-yl acetate.

Table 3: Substitution Reactions of the Hydroxyl Group in this compound

| Reaction Type | Reagent(s) | Product Class | Example Product (with Acetic Acid) |

| Conversion to Halide | SOCl₂ | Vinylic Chloride | 2-Chlorohex-1-ene |

| Fischer Esterification | Carboxylic Acid, H⁺ | Vinylic Ester | Hex-1-en-2-yl acetate |

Polymerization Studies Involving Hexenol-Derived Monomers

Direct polymerization of this compound is challenging due to the presence of two reactive sites: the double bond and the hydroxyl group. However, it can serve as a valuable precursor for the synthesis of functional monomers that can be readily polymerized. rsc.org

A common strategy involves converting the alcohol into an ester with a polymerizable group, such as an acrylate (B77674) or methacrylate. This can be achieved through esterification of this compound with acryloyl chloride or methacryloyl chloride. The resulting monomer, for example, hex-1-en-2-yl methacrylate, possesses a terminal double bond that is highly reactive towards radical polymerization.

Although specific studies on this compound are not prevalent, the principles are well-established for other functional and bio-based monomers. mdpi.comacs.org These monomers can undergo:

Homopolymerization: To create a polymer where every repeating unit contains the hexenol-derived side chain.

Copolymerization: To be incorporated along with other common vinyl monomers (e.g., styrene, methyl methacrylate) to tailor the properties of the final polymer, such as thermal stability and hydrophobicity. mdpi.com Radical copolymerization is an effective method for creating polymers with a specified ratio of bio-based units. mdpi.com

Table 4: Potential Polymerization Pathway for a this compound Derivative

| Precursor | Derivatization Reagent | Resulting Monomer | Polymerization Method | Polymer Type |

| This compound | Methacryloyl chloride | Hex-1-en-2-yl methacrylate | Radical Polymerization | Poly(hex-1-en-2-yl methacrylate) or Copolymers |

Spectroscopic Characterization and Structural Analysis in Hexenol Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like hex-1-en-2-ol. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For an allylic alcohol like this compound, distinct signals are expected for the vinylic (=CH₂), hydroxyl (-OH), methine (-CH-), and alkyl chain protons. While specific spectral data for this compound is not widely published, analysis of related isomers such as cis- and trans-2-hexen-1-ol (B124871) provides valuable comparative data. chemicalbook.comchemicalbook.com

For trans-2-hexen-1-ol, the vinylic protons appear as multiplets in the range of 5.63-5.72 ppm. chemicalbook.com The protons on the carbon bearing the hydroxyl group (C1) are observed around 4.07-4.11 ppm. chemicalbook.com The alkyl chain protons show signals at progressively higher fields (lower ppm values). chemicalbook.comlibretexts.org

Table 1: Representative ¹H NMR Chemical Shifts for Hexenol Isomers Data presented is for the related isomer trans-2-hexen-1-ol. chemicalbook.com

| Proton Environment | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic Protons (-CH=CH-) | 5.63 - 5.72 | Multiplet |

| Carbinol Protons (-CH₂OH) | 4.07 - 4.11 | Doublet |

| Allylic Protons (=CH-CH₂-) | 1.94 - 2.00 | Multiplet |

| Alkyl Protons (-CH₂-) | ~1.40 | Multiplet |

| Terminal Methyl Protons (-CH₃) | ~0.91 | Triplet |

This table is interactive. Click on the headers to sort.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of each signal indicates the carbon's local electronic environment. Carbons involved in double bonds (sp²) are deshielded and appear at lower field (higher ppm), while saturated sp³ carbons appear at higher field (lower ppm). The carbon atom bonded to the electronegative oxygen atom (C2) is also significantly deshielded. libretexts.orgchemguide.co.uk

For example, in the related isomer cis-2-hexen-1-ol (B1238580), the sp² carbons of the double bond are found at approximately 125-135 ppm, while the carbon attached to the hydroxyl group appears around 58 ppm. libretexts.orgchemicalbook.com The remaining saturated alkyl carbons resonate at higher fields, typically between 14 and 35 ppm. chemguide.co.ukchemicalbook.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Hexenol Functional Groups chemguide.co.uklibretexts.org

| Carbon Environment | Typical Chemical Shift Range (δ, ppm) |

| Alkene (C=C) | 115 - 140 |

| Alcohol (R-C-OH) | 50 - 90 |

| Alkane (-CH₂-, -CH₃) | 10 - 40 |

This table is interactive. Click on the headers to sort.

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. A COSY spectrum of this compound would show correlations between the vinylic protons and the C3 protons, as well as couplings along the butyl chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached, allowing for definitive assignment of both ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different parts of the molecule.

³¹P NMR: While not applicable to this compound itself, this technique would be highly relevant for studying phosphorylated derivatives, which could be synthesized for mechanistic or biological studies. It provides information about the chemical environment of the phosphorus atom.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the key functional groups are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the alkyl (C-H) bonds.

O-H Stretch: A strong and broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. libretexts.org

C-H Stretches: Absorptions for sp² C-H bonds (vinylic) typically appear just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹), while sp³ C-H stretches from the alkyl chain are found just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). openstax.orgpressbooks.pub

C=C Stretch: A medium intensity peak is expected in the 1640-1680 cm⁻¹ region, corresponding to the stretching of the carbon-carbon double bond. libretexts.orgopenstax.org

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region indicates the stretching vibration of the carbon-oxygen single bond. libretexts.org

Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar C=C double bond, which often gives a strong Raman signal. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound libretexts.orgopenstax.orgpressbooks.pub

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Alkene (=C-H) | 3020 - 3100 | Medium |

| C-H Stretch | Alkane (-C-H) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene (C=C) | 1640 - 1680 | Medium |

| C-O Stretch | Alcohol (C-OH) | 1000 - 1250 | Strong |

This table is interactive. Click on the headers to sort.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₆H₁₂O), the molecular weight is 100.16 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecular ion (M⁺) peak would be observed at a mass-to-charge ratio (m/z) of 100. nist.gov The fragmentation of allylic alcohols is characterized by several common pathways:

Loss of an alkyl radical: Cleavage of the C3-C4 bond can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 57. libretexts.org

Loss of water: Dehydration can occur, leading to a fragment at m/z 82 (M-18). libretexts.org

Alpha-cleavage: Cleavage of the bond adjacent to the oxygen atom can also occur. libretexts.org

The mass spectra of related isomers like cis-2-hexen-1-ol show prominent peaks at m/z 82 (loss of H₂O), 67, and a base peak at m/z 57, which corresponds to the stable C₄H₉⁺ fragment. chemicalbook.comnist.gov

Table 4: Common Mass Spectrometry Fragments for C₆H₁₂O Alcohols chemicalbook.comlibretexts.org

| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |

| 100 | [C₆H₁₂O]⁺ | (Molecular Ion) |

| 82 | [C₆H₁₀]⁺ | H₂O |

| 71 | [C₅H₁₁]⁺ | •CH₃ |

| 57 | [C₄H₉]⁺ | •C₂H₅ |

This table is interactive. Click on the headers to sort.

Chromatographic Methods for Separation and Purity Assessment (e.g., GC-FID, GC-MS)

The separation and purity assessment of hexenol isomers, including this compound, are critical in various fields, from flavor and fragrance analysis to the synthesis of fine chemicals. Gas chromatography (GC) is a powerful and widely used technique for this purpose, primarily due to the volatility of these C6 alcohols. Coupled with detectors like the Flame Ionization Detector (FID) for quantification and Mass Spectrometry (MS) for identification, GC provides a robust methodology for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a standard method for determining the purity of volatile organic compounds. The technique separates compounds based on their differential partitioning between a stationary phase within a capillary column and a gaseous mobile phase. The FID then combusts the eluting compounds in a hydrogen-air flame, producing ions that generate a current proportional to the amount of substance present. This allows for accurate quantification.

The separation of hexenol isomers is challenging due to their similar boiling points and polarities. The choice of the GC column's stationary phase is therefore crucial for achieving baseline resolution. Nonpolar phases, such as those based on dimethylpolysiloxane (e.g., DB-1, OV-101), separate compounds primarily by their boiling points. More polar phases, like those containing polyethylene (B3416737) glycol (e.g., Carbowax, DB-WAX), offer different selectivity based on dipole-dipole interactions and hydrogen bonding, which can be advantageous for separating alcohols.

Table 1: Kovats Retention Indices for (E)-2-hexen-1-ol on Various Stationary Phases

| Stationary Phase | Column Type | Temperature Program | Kovats Retention Index (I) |

|---|---|---|---|

| OV-101 (non-polar) | Capillary | Isothermal (100 °C) | 853 |

| DB-5 (low polarity) | Capillary | Temperature Ramp | 874 |

| BP-1 (non-polar) | Capillary | Temperature Ramp | 854 |

| DB-1 (non-polar) | Capillary | Temperature Ramp | 856 |

This table is interactive. Click on the headers to sort the data.

Purity assessment by GC-FID involves integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. This provides a percentage purity, assuming all components have a similar response factor in the FID. For more accurate quantification, a calibration curve with a certified reference standard is necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion and its fragments are then separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint.

The mass spectrum of this compound, like other allylic alcohols, is expected to show characteristic fragmentation patterns. While a published mass spectrum for this compound is not available, the spectrum of the isomeric 2-hexen-1-ol provides a useful reference. The molecular ion peak ([M]⁺) for a C₆H₁₂O compound would be at an m/z of 100. Common fragmentation pathways for unsaturated alcohols include the loss of water (M-18), alkyl radicals, and cleavage adjacent to the hydroxyl group.

Table 2: Major Mass Spectral Fragments for 2-Hexen-1-ol

| m/z | Relative Intensity (%) | Possible Fragment Ion |

|---|---|---|

| 57 | 99.99 | [C₄H₉]⁺ |

| 41 | 43.60 | [C₃H₅]⁺ (allyl cation) |

| 29 | 23.40 | [C₂H₅]⁺ |

| 27 | 24.49 | [C₂H₃]⁺ |

| 39 | 19.32 | [C₃H₃]⁺ |

This table is interactive. Click on the headers to sort the data.

For this compound, a significant fragmentation would be the alpha-cleavage between C1 and C2, leading to the loss of a methyl radical (CH₃) to form a fragment at m/z 85. Another likely fragmentation is the loss of a butyl radical (C₄H₉) through cleavage of the C2-C3 bond, resulting in a fragment at m/z 43. The presence and relative abundance of these and other fragments would be key to its identification.

In purity assessment, GC-MS is invaluable for identifying unknown impurities. By comparing the mass spectra of minor peaks to spectral libraries (such as the NIST database), it is possible to tentatively or definitively identify byproducts of synthesis or degradation products. This qualitative information is complementary to the quantitative data provided by GC-FID.

Computational Chemistry and Theoretical Modeling of Hexenols

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemistry, a branch of physical chemistry, applies quantum mechanics to investigate chemical systems. wikipedia.org A primary goal is to solve the Schrödinger equation for a given molecule to determine its electronic structure—the quantum state of its electrons—which dictates its physical and chemical properties. wikipedia.org For a molecule such as Hex-1-en-2-ol, these calculations can elucidate its three-dimensional shape (conformation) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org It is one of the most versatile and popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.org Instead of calculating the complex wave function of a multi-electron system, DFT determines the properties of the system based on its spatially dependent electron density. wikipedia.org

In the study of hexenols and related allylic alcohols, DFT has been widely applied to explore reaction mechanisms, predict reactivity, and analyze electronic properties. bohrium.comresearchgate.netacs.orgmdpi.com For instance, DFT calculations have been used to investigate the mechanistic pathways of reactions like nickel-catalyzed carboxylation and base-catalyzed isomerization of allylic alcohols. bohrium.comacs.orgnih.gov These studies can identify the rate-determining steps and the factors controlling selectivity by calculating the energies of reactants, products, and transition states. bohrium.com Analysis of frontier molecular orbitals (FMOs), chemical potential (μ), and the electrophilicity index (ω) using DFT can provide reliable predictions of whether a reaction like alkylation or transesterification will occur. researchgate.net

Table 1: Applications of DFT in the Study of Allylic Alcohols

| DFT Application | Research Focus | Key Insights Gained |

|---|---|---|

| Reaction Mechanism | Catalytic cycles (e.g., carboxylation, amination, isomerization) | Identification of intermediates, transition states, and rate-determining steps. bohrium.commdpi.com |

| Regio- and Stereoselectivity | Steric and electronic effects in reactions | Understanding why a reaction favors one product isomer over another. bohrium.com |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) analysis | Prediction of reaction outcomes based on calculated electronic parameters. researchgate.net |

| Electronic Structure | Ground and excited state properties | Elucidation of electron distribution and molecular orbital energies. wikipedia.org |

This table summarizes common applications of Density Functional Theory for understanding the chemistry of allylic alcohols, a class that includes this compound.

Beyond DFT, other quantum chemical methods like ab initio and semi-empirical calculations are used to study molecular systems. The choice of method involves a trade-off between computational cost and accuracy. scribd.com

Ab initio methods (Latin for "from the beginning") compute electronic structures and properties from first principles, without using experimental data to parameterize the model. libretexts.org These methods, such as Hartree-Fock (HF) and more advanced correlated techniques (e.g., Møller-Plesset perturbation theory, Coupled Cluster), solve the Schrödinger equation with a defined set of approximations that can be systematically improved. wikipedia.orglibretexts.org While they can provide high-quality quantitative predictions, their computational expense often limits their application to smaller molecules. libretexts.org

Semi-empirical methods are based on the same Hartree-Fock formalism but introduce approximations and parameters to simplify the calculations, making them much faster than their ab initio counterparts. wikipedia.org These methods neglect or approximate many of the complex integrals required in ab initio calculations and use parameters derived from fitting results to experimental or high-level ab initio data. wikipedia.orgwustl.edu This parameterization allows them to implicitly include some effects of electron correlation. wikipedia.org Common semi-empirical methods include CNDO, INDO, MNDO, AM1, and PM3. wikipedia.orgwustl.edu Their speed makes them suitable for very large molecules, but their accuracy is dependent on the molecule under study being similar to those used in the parameterization database. wikipedia.org

Table 2: Comparison of Computational Chemistry Methods

| Method Type | Basis of Calculation | Computational Cost | Typical Accuracy | Dependence on Experimental Data |

|---|---|---|---|---|

| Ab Initio | First principles, solves the Schrödinger equation with approximations. libretexts.org | High (scales poorly with system size, e.g., M⁴ or higher). libretexts.org | High, systematically improvable. scribd.com | None for the core calculation. libretexts.org |

| Density Functional Theory (DFT) | Based on electron density instead of the full wavefunction. wikipedia.org | Medium, more efficient than traditional ab initio methods. wikipedia.org | Good to high, depends on the chosen functional. youtube.com | Functionals are often parameterized. youtube.com |

| Semi-Empirical | Hartree-Fock formalism with integral approximation and parameterization. wikipedia.org | Low, suitable for very large molecules. wustl.edu | Lower, dependent on parameterization. wikipedia.org | Heavily parameterized with empirical data. wikipedia.org |

This table compares the key features of ab initio, DFT, and semi-empirical methods for molecular calculations.

Reaction Dynamics and Transition State Investigations

Understanding a chemical reaction requires more than just knowing the reactants and products; it involves mapping the entire transformation process. Computational chemistry is a powerful tool for investigating reaction dynamics, which studies chemical reactions at the level of single molecular collisions. ox.ac.uk A central concept in this field is the potential energy surface (PES), a mathematical landscape that relates the energy of a molecule or system of molecules to its geometry. ox.ac.uk

The standard approach to investigating a reaction mechanism involves locating the stationary points on the PES: the reactants, products, and, crucially, the transition state (TS). smu.edu The transition state is the point of maximum energy along the minimum energy path between reactants and products and represents the energy barrier to the reaction. ox.ac.uk DFT calculations are frequently employed to locate these transition states and compute their energies and geometries, providing insight into the reaction's feasibility and kinetics. bohrium.commdpi.com For example, studies on the amination of allylic alcohols have used DFT to show that hydrogen-bonding interactions can facilitate the rate-limiting C-O bond activation step. mdpi.com

Further analysis of the reaction path, which connects reactants to products via the transition state, can reveal detailed mechanistic information. smu.edu By examining the curvature of the reaction path, chemists can identify the precise sequence of bond-breaking and bond-forming events that occur during the transformation. smu.edu

Table 3: Computational Findings in Allylic Alcohol Reaction Mechanisms

| Reaction Type | System Studied | Computational Method | Key Finding |

|---|---|---|---|

| Carboxylation | Nickel-catalyzed allylic alcohol + CO₂ | DFT | The rate-determining step is the activation of the allylic alcohol, assisted by water acting as a proton shuttle. bohrium.com |

| Isomerization | Base-catalyzed allylic alcohols | DFT | The catalytic mechanism depends on the base; metal cations follow a "metal cation-assisted" pathway, while organic bases use an "ion pair-assisted" pathway. acs.orgnih.gov |

| Amination | Palladium-catalyzed allylic alcohol + amine | DFT | A urea (B33335) co-catalyst facilitates the rate-limiting C-O oxidative addition through a cooperative hydrogen-bonding network. mdpi.com |

| Oxidation | Hexenols + OH radicals | DFT / TST | Theoretical calculations help elucidate the reaction mechanism and reactivity alongside experimental kinetic studies. researchgate.net |

This table presents key insights from computational investigations into the reaction dynamics of allylic alcohols.

Prediction of Thermochemical Parameters

Thermochemistry is the study of the heat energy associated with chemical reactions and physical transformations. wiley-vch.de Computational methods, often in conjunction with experimental data, can accurately predict key thermochemical parameters for molecules like this compound. These parameters are vital for chemical engineering, process design, and understanding molecular stability.

A common approach combines statistical thermodynamics with quantum chemical calculations (like DFT) to determine properties in the ideal-gas state. researchgate.net Calculated properties such as ideal-gas heat capacities can be refined and validated by treating them simultaneously with experimental data, such as vapor pressures and condensed-phase heat capacities, to create a thermodynamically consistent description of the compound. researchgate.net Methods like the Joback method, a group-contribution technique, can also provide estimations for many thermochemical properties, though they are generally less accurate than quantum chemical calculations. chemeo.com

Table 4: Example of Calculated Thermochemical Properties for 2-Hexen-1-ol

| Property | Symbol | Value | Unit | Source/Method |

|---|---|---|---|---|

| Standard Gibbs Free Energy of Formation | ΔfG° | -56.96 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation (Ideal Gas) | ΔfH°gas | -202.18 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Vaporization | ΔvapH° | 45.59 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion | ΔfusH° | 15.59 | kJ/mol | Joback Calculated Property chemeo.com |

| Critical Pressure | Pc | 3673.09 | kPa | Joback Calculated Property chemeo.com |

This table shows examples of thermochemical parameters for 2-Hexen-1-ol calculated using the Joback group-contribution method. These values serve as estimations for the compound's thermodynamic behavior.

Quantitative Structure-Activity Relationship (QSAR) in Reactivity Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the activity of a chemical compound based on its molecular structure. europa.eu The "activity" can refer to a biological effect (e.g., toxicity) or a physical property, including chemical reactivity. researchgate.netnih.gov QSAR is a key tool in computational toxicology and drug design, as it can reduce the need for animal testing and accelerate the development of new chemicals by predicting their properties in silico. nih.gov

A QSAR model is built by establishing a correlation between a set of calculated molecular properties, known as descriptors, and the experimentally measured activity for a group of related chemicals. researchgate.net For a QSAR model to be accepted for regulatory use, it should be well-defined and validated according to established principles. europa.eu

In the context of this compound and other reactive chemicals, QSAR models can be developed to predict reactivity towards nucleophiles, such as the thiol groups in proteins. researchgate.net Descriptors used in such models can encode various aspects of the molecular structure:

Hydrophobicity: Often represented by the octanol-water partition coefficient (log P), which influences a molecule's ability to cross biological membranes. acs.org

Steric Factors: Descriptors like Taft's steric factor (Es) or molecular weight quantify the size and shape of the molecule, which can affect its ability to fit into an active site or approach a reaction center. acs.org

Electronic Properties: Quantum chemical descriptors, such as the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) or atomic charges, can quantify the electrophilic character of a molecule, which is directly related to its reactivity with nucleophiles. researchgate.net

By correlating these descriptors with measured reaction rates for a series of compounds, a predictive model can be built to estimate the reactivity of new or untested chemicals like specific isomers of hexenol. researchgate.net

Table 5: Components of a QSAR Model for Reactivity

| Component | Description | Example for Hexenols |

|---|---|---|

| Endpoint | The activity or property being predicted. europa.eu | Rate of reaction with glutathione; skin sensitization potential. researchgate.netnih.gov |

| Descriptors | Numerical values representing the physicochemical properties of the molecule. | log P, molecular weight, E-LUMO, atomic charges on the double bond carbons. acs.org |

| Algorithm | The mathematical equation relating descriptors to the endpoint. europa.eu | Multiple Linear Regression (MLR), Partial Least Squares (PLS). acs.org |

| Applicability Domain | The chemical space in which the model is considered reliable. europa.eu | Aliphatic alcohols, α,β-unsaturated carbonyl compounds. researchgate.netresearchgate.net |

| Mechanistic Interpretation | A plausible explanation of how the model's descriptors relate to the chemical mechanism of the endpoint. europa.eu | A lower E-LUMO indicates greater electrophilicity, leading to a faster Michael addition reaction. |

This table outlines the essential components required to build and validate a QSAR model for predicting chemical reactivity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Hexen-1-ol |

| Allylic alcohol |

| Ethyl acetoacetate |

| KOH (Potassium hydroxide) |

| NaOH (Sodium hydroxide) |

| LiOH (Lithium hydroxide) |

| tBuOK (Potassium tert-butoxide) |

| tBuONa (Sodium tert-butoxide) |

| tBuOLi (Lithium tert-butoxide) |

| 1,5,7-triazabicyclo[4.4.0]dec-5-ene |

| 1,3,4,6,7,8-hexahydro-1-methyl-2H-pyrimido[1,2-a]pyrimidine |

| 1,8-diazabicyclo[5.4.0]undec-7-ene |

| 1,3-diethylurea |

| Carbon dioxide (CO₂) |

| Water (H₂O) |

Natural Occurrence, Biosynthesis, and Environmental Fate of Hexenols

Biological Sources and Natural Distribution

Hexenols are six-carbon unsaturated alcohols that are widely distributed in the natural world. They are significant components of the metabolomes of many plants and are also produced by various microorganisms. As highly volatile compounds, they play a crucial role in atmospheric chemistry and ecological interactions.

Hexenols are well-documented constituents of many plant species, contributing to their characteristic aromas and defense mechanisms.

Camellia sinensis : The tea plant is a notable source of various hexenols. Research has shown that hyperosmotic stress can specifically lead to the accumulation of (Z)-3-hexen-1-ol and (E)-2-hexenal in tea plants. nih.gov 2-Hexen-1-ol is a recognized metabolite in Camellia sinensis. nih.gov The metabolome of tea is complex, containing hundreds of compounds, with the profile of volatiles like hexenols varying significantly based on factors like season and processing. nih.govresearchgate.net

Perilla frutescens : In the Korean perilla leaf, (Z)-3-hexenol is one of the most abundant volatile compounds, second only to perilla ketone. researchgate.netnih.gov This compound, along with related C6 volatiles like (E)-2-hexenal and (Z)-3-hexenal, is considered a key aroma-active compound, contributing to the plant's distinct "green" scent. researchgate.netnih.gov 2-Hexen-1-ol has also been identified as a component of Perilla frutescens. nih.govnih.gov

| Plant Species | Hexenol Isomer Detected | Reference |

|---|---|---|

| Camellia sinensis (Tea) | (Z)-3-hexen-1-ol | nih.gov |

| 2-Hexen-1-ol | nih.gov | |

| Perilla frutescens (Perilla) | (Z)-3-hexen-1-ol | researchgate.netnih.gov |

| 2-Hexen-1-ol | nih.govnih.gov |

Microorganisms are also a source of hexenols, either through their native metabolic pathways or through metabolic engineering.

Saccharomyces cerevisiae : The yeast S. cerevisiae is a significant microorganism in the context of alcohol production. (E)-2-Hexen-1-ol has been identified as a metabolite produced by Saccharomyces cerevisiae. nih.gov Furthermore, the enzymatic machinery of this yeast is often utilized for the biotechnological production of hexenols. Alcohol dehydrogenase (ADH) from yeast is a key enzyme used in reaction systems to reduce hexenals to their corresponding hexenols. researchgate.netresearchgate.net Metabolic engineering has successfully been used to configure S. cerevisiae to produce other fatty alcohols, such as 1-hexadecanol, from various carbon sources. researchgate.netnih.gov

Hexenols are a major class of biogenic volatile organic compounds known as Green Leaf Volatiles (GLVs). mdpi.com GLVs are rapidly synthesized and emitted by plants in response to tissue damage, herbivore attacks, or abiotic stress. mdpi.comresearchgate.net

These C6-alcohols, including (Z)-3-hexen-1-ol (commonly known as leaf alcohol) and (E)-2-hexen-1-ol, contribute to the characteristic smell of freshly cut grass. mdpi.comnih.gov GLV emissions are substantial on a global scale; the annual emission of (Z)-3-hexenol alone is estimated to be 2.9 Tg yr−1. nih.gov These compounds act as signaling molecules in plant-plant communication and plant defense, for instance, by attracting natural predators of herbivores. researchgate.netebi.ac.uk

Biosynthetic Pathways and Enzymatic Synthesis Mechanisms

The synthesis of hexenols in plants is primarily achieved through a well-characterized metabolic cascade known as the lipoxygenase pathway.

The de novo synthesis of hexenols begins with fatty acids. researchgate.net

Starting Precursors : The pathway utilizes C18 polyunsaturated fatty acids, predominantly α-linolenic acid and linoleic acid, which are common components of plant cell membranes. nih.gov

Oxygenation : The first committed step is catalyzed by the enzyme lipoxygenase (LOX) . This enzyme incorporates molecular oxygen into the fatty acid chain, leading to the formation of 13-hydroperoxide derivatives, such as 13-hydroperoxy-linolenic acid. researchgate.netresearchgate.net

The hydroperoxide precursors undergo further enzymatic transformations to yield C6 volatile compounds.

Cleavage : The enzyme hydroperoxide lyase (HPL) cleaves the 13-hydroperoxide precursor. This reaction produces a C6 aldehyde, such as (Z)-3-hexenal, and a C12 oxo-acid. researchgate.netresearchgate.net

Isomerization : The initially formed (Z)-3-hexenal is unstable and can be enzymatically or spontaneously isomerized to the more thermodynamically stable (E)-2-hexenal. researchgate.net

Reduction : In the final step, these C6 aldehydes are reduced to their corresponding C6-alcohols (hexenols). This reduction is catalyzed by alcohol dehydrogenase (ADH) , which utilizes a cofactor like NADH. researchgate.netnih.gov For example, (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol, and (E)-2-hexenal is reduced to (E)-2-hexen-1-ol. nih.govnih.gov

This enzymatic sequence from fatty acid to hexenol can be harnessed for biotechnological applications, often using a combination of plant-derived enzymes (LOX, HPL) and microbial enzymes (yeast ADH). researchgate.netresearchgate.net

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Lipoxygenase | LOX | Oxygenation of fatty acids | α-Linolenic acid, Linoleic acid | 13-Hydroperoxides |

| Hydroperoxide Lyase | HPL | Cleavage of hydroperoxides | 13-Hydroperoxides | C6-Aldehydes (e.g., (Z)-3-hexenal) |

| Alcohol Dehydrogenase | ADH | Reduction of aldehydes to alcohols | C6-Aldehydes (e.g., (Z)-3-hexenal, (E)-2-hexenal) | C6-Alcohols (e.g., (Z)-3-hexen-1-ol, (E)-2-hexen-1-ol) |

Atmospheric Chemistry and Degradation Processes

The atmospheric lifetime and environmental impact of hexenols are primarily determined by their reactions with key tropospheric oxidants. These reactions lead to the formation of various degradation products and can contribute to the creation of secondary organic aerosols.

Reactivity with Tropospheric Oxidants (OH Radicals, Ozone, Nitrate (B79036) Radicals)

The primary removal pathways for hexenols in the atmosphere are reactions with the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃). The rates of these reactions determine the atmospheric persistence of the compounds.

Hydroxyl Radical (OH)

The daytime reaction with the hydroxyl radical is the dominant atmospheric loss process for many volatile organic compounds (VOCs), including unsaturated alcohols. The OH radical can add across the carbon-carbon double bond or abstract a hydrogen atom from the alcohol group. Studies have determined the rate coefficients for the reaction of OH radicals with several hexenol isomers at room temperature (298 K).

For instance, the rate coefficient for the reaction of OH with (E)-2-hexen-1-ol has been determined to be (1.0 ± 0.3) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. The reactivity of other isomers, such as (E)-3-hexen-1-ol and (Z)-3-hexen-1-ol, is of a similar magnitude, with rate coefficients of (1.2 ± 0.2) x 10⁻¹⁰ and (1.4 ± 0.3) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, respectively. These fast reaction rates lead to short atmospheric lifetimes, typically on the order of a few hours during the day.

Table 1: Rate Coefficients for the Reaction of Hexenol Isomers with OH Radicals at 298 K

| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| (E)-2-hexen-1-ol | (1.0 ± 0.3) x 10⁻¹⁰ | |

| (E)-3-hexen-1-ol | (1.2 ± 0.2) x 10⁻¹⁰ | |

| (Z)-3-hexen-1-ol | (1.4 ± 0.3) x 10⁻¹⁰ |

Ozone (O₃)

Ozonolysis, the reaction with ozone, is another significant degradation pathway for unsaturated compounds. The ozone molecule attacks the carbon-carbon double bond, leading to the formation of a primary ozonide which then decomposes into smaller, oxygenated products. The rate coefficients for the ozonolysis of hexenols show a dependence on the position of the double bond and the substituents. For trans-2-hexen-1-ol (B124871), the rate coefficient has been measured to be (1.2 ± 0.2) x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. researchgate.net

Table 2: Rate Coefficients for the Reaction of Hexenol Isomers with Ozone at 296-298 K

| Compound | Rate Coefficient (kO₃) (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| trans-2-hexen-1-ol | (1.2 ± 0.2) x 10⁻¹⁶ | researchgate.net |

| trans-3-hexen-1-ol | (6.4 ± 1.0) x 10⁻¹⁷ | researchgate.net |

| cis-3-hexen-1-ol | (5.8 ± 0.9) x 10⁻¹⁷ | researchgate.net |

Nitrate Radical (NO₃)

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant oxidant in the troposphere. nih.gov It reacts rapidly with unsaturated compounds. nih.gov While extensive kinetic data for the reaction of NO₃ with a wide range of hexenols is limited, a rate constant for cis-2-hexen-1-ol (B1238580) has been reported as (1.56 ± 0.24) x 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov

Formation of Secondary Organic Aerosols (SOA)

The oxidation of hexenols and other volatile organic compounds in the atmosphere can lead to the formation of products with lower volatility. These products can then partition from the gas phase to the particle phase, contributing to the formation and growth of secondary organic aerosols (SOA). researchgate.net SOA particles have significant impacts on air quality, climate, and human health.

While hexenols, as part of the broader class of green leaf volatiles, are recognized as potential precursors to SOA, specific SOA yield data for individual hexenol isomers are sparse. researchgate.net The formation of SOA is a complex process that depends on the precursor structure, the oxidant, and environmental conditions such as the concentration of nitrogen oxides (NOx). copernicus.org The oxidation of related C6 compounds, such as trans-2-hexenal, has been observed to produce SOA, with measured yields reaching up to 38% under certain laboratory conditions. nih.govresearchgate.netacs.org This suggests that the atmospheric oxidation of hexenols, including Hex-1-en-2-ol, is also likely to contribute to SOA formation.

Environmental Persistence and Degradation Products

The environmental persistence of hexenols is low due to their high reactivity with atmospheric oxidants. Based on the reaction rate coefficients with the OH radical, the atmospheric lifetime of hexenol isomers is estimated to be only a few hours during daylight.

The degradation of hexenols results in the formation of a variety of smaller, oxygenated compounds. The specific products formed depend on the structure of the parent hexenol and the oxidation pathway.

OH-initiated Degradation: The reaction of (E)-2-hexen-1-ol with OH radicals has been shown to produce butanal as a major degradation product. For the OH radical-initiated reaction of (Z)-3-hexen-1-ol, propanal and 3-hydroxypropanal (B37111) have been identified as co-products. acs.orgacs.org

Ozonolysis: The cleavage of the double bond by ozone typically results in the formation of aldehydes and Criegee intermediates. acs.orgyoutube.com For a compound like this compound, ozonolysis would be expected to break the C1-C2 double bond, leading to the formation of formaldehyde (B43269) and a 5-carbon hydroxycarbonyl.

The subsequent reactions of these initial degradation products can lead to the formation of smaller, more highly oxidized species, and can also be involved in the chemical processes that form SOA.

Advanced Applications in Organic Synthesis and Applied Chemistry

Hexenols as Versatile Building Blocks in Complex Molecule Synthesis

Hexenols are recognized for their utility as adaptable synthons in the construction of more complex molecular architectures. Their dual functionality allows for a wide range of chemical modifications, enabling their incorporation into diverse and high-value chemical products.

The structural framework of hexenols is a valuable starting point for creating fine chemicals, which are complex, pure substances used in specialized applications like pharmaceuticals and agrochemicals. wikipedia.orgframochem.com While direct applications of Hex-1-en-2-ol are not extensively documented, related C6 unsaturated alcohols are crucial. For instance, (E)-Hex-2-en-1-ol is used as a starting material for the synthesis of other organic compounds. medchemexpress.com

A closely related compound, Hex-2-yn-1-ol, which features a triple bond, serves as a key precursor in organic synthesis. It is particularly important in the production of pharmaceuticals and other fine chemicals. ontosight.ai This alkynol is also the precursor to trans-2-hexenol, a compound used in the flavor and fragrance industry. jaydevchemicals.com The conversion of alkynols to alkenols (hexenols) is a common synthetic strategy, highlighting the interconnectedness of these building blocks. The synthesis of cis-3-Hexenol, for example, proceeds through a 3-Hexyn-1-ol (B147329) intermediate, which is then selectively hydrogenated. scentree.co

The versatility of these compounds extends to the agrochemical sector. Butyllithium, for example, is a key synthesizing material for developing safe and effective agricultural chemical formulations, and lithium products are used in partnership with major agrochemical companies for herbicides and fungicides. arcadiumlithium.com Chloroformate intermediates, which can be derived from alcohols, have a wide range of applications in the agrochemical industry. framochem.com

The synthesis of chiral molecules—compounds that are non-superimposable on their mirror images—is critical in pharmaceutical development. Biocatalytic processes are often employed to create chiral alcohols and amino acids, which serve as intermediates for pharmaceuticals. mdpi.com Chiral alcohols like (R)-(–)-2-Hexanol and (S)-(+)-2-hexanol have been used as key intermediates in the synthesis of the antivirally active glycolipid cycloviracin B₁. sigmaaldrich.com

In the highly specialized field of photosynthetic chemistry, hexenol derivatives are instrumental. A strategy for synthesizing bacteriochlorophyll (B101401) a, a key photosynthetic pigment, relies on joining complex building blocks, including a specific type of dihydrodipyrrin. nih.gov The synthesis of these dihydrodipyrrins, which are precursors to hydroporphyrins like chlorins and bacteriochlorins, utilizes chiral hexynones. rsc.orgnih.gov For example, the synthesis of a BC-dihydrodipyrrin building block for bacteriochlorophyll a has been achieved using (3R,4R)-4-ethyl-1,1-dimethoxy-3-methylhex-5-yn-2-one, a chiral hexynone derivative. nih.gov These chiral hex-5-yn-2-ones are considered valuable precursors for the chiral pyrroline (B1223166) unit found in dihydrodipyrrins. rsc.org The development of these synthetic routes is crucial for creating model (bacterio)chlorophylls for research in energy sciences and photomedicine. nih.govrsc.org

Hexenols are key intermediates in the total synthesis of various natural products. A notable example is the diastereoselective synthesis of 2,6-cis-tetrahydropyranyl acetic acids, which was achieved through the palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols. researchgate.net This advanced chemical transformation served as the cornerstone for the total syntheses of two natural products: (+)-civet cat compound and diospongin A. researchgate.net The ability to use hexenols to construct complex cyclic ether systems demonstrates their importance as versatile intermediates. Furthermore, vicinal ketoesters, which can be derived from alcohol precursors, are valuable and highly reactive intermediates for the synthesis of complex natural products. beilstein-journals.org

Catalytic Roles in Organic Transformations

While hexenols themselves are not typically catalysts, they are crucial substrates in a variety of powerful, metal-catalyzed reactions that enable complex molecular construction. Their double bond and hydroxyl group can be selectively targeted by catalysts to build new chemical bonds and ring systems.

A prime example is the palladium(II)-catalyzed intramolecular hydroxycarbonylation of hexenols. researchgate.net In this domino reaction, a palladium catalyst orchestrates a sequence of cyclization, carbonylation (insertion of carbon monoxide), and hydroxylation to transform a linear hexenol into a complex cyclic acid. researchgate.net This highlights the role of hexenol as a key reactant in a sophisticated, catalyzed transformation.

In another modern synthetic advancement, hexenol is used as a substrate in calcium-catalyzed reactions. frontiersin.orgnih.gov A potent calcium(II) catalyst can ionize hexenol, initiating a carbocation cascade reaction where other components, like aliphatic alkynes, can be incorporated to synthesize complex bicyclic sulfonamides. frontiersin.orgnih.gov These examples underscore the role of hexenols as enabling platforms for advanced catalytic methods in organic synthesis.

Table 1: Summary of Hexenol Applications in Synthesis

| Application Area | Specific Role of Hexenol or Derivative | Example Product/Target Molecule |

|---|---|---|

| Pharmaceuticals & Agrochemicals | Precursor to other functionalized molecules. | Fine chemicals, trans-2-hexenol. ontosight.aijaydevchemicals.com |

| Chiral Synthesis | Chiral hexynone precursors for complex heterocyclic rings. | Dihydrodipyrrins, Hydroporphyrins. nih.govrsc.org |

| Natural Product Synthesis | Substrate for palladium-catalyzed cyclization. | Diospongin A, Civet Cat Compound. researchgate.net |

| Catalytic Transformations | Substrate in metal-catalyzed cascade reactions. | Bicyclic sulfonamides. frontiersin.orgnih.gov |

Bioactive Properties in Agricultural Contexts

Hexenols are part of a class of compounds known as green leaf volatiles (GLVs), which are released by plants when they are damaged. chemicalbook.com These compounds contribute to the characteristic "green" aroma of freshly cut grass and leaves and play significant roles in plant physiology and ecology. perfumerflavorist.commdpi.com

In an agricultural context, certain hexenols exhibit valuable bioactive properties. For instance, cis-2-Hexen-1-ol (B1238580) has shown promise as a component in developing repellents against agricultural pests. chemicalbook.com Studies have indicated that when used in combination with other GLVs, cis-2-hexen-1-ol may disrupt the chemical signaling that conifer-infesting ambrosia beetles use to find host trees. chemicalbook.com This makes it a candidate for creating log protectants to prevent infestations by these beetles. chemicalbook.com The consumption of vegetables and plants containing bioactive compounds, including various alcohols like hexenol, is also linked to health benefits. nih.govnih.govactascientific.com The volatile compounds in agricultural products are key indicators of their flavor and quality. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| (E)-Hex-2-en-1-ol |

| (R)-(–)-2-Hexanol |

| (S)-(+)-2-hexanol |

| 2,6-cis-tetrahydropyranyl acetic acids |

| 3-Hexyn-1-ol |

| Bacteriochlorophyll a |

| Butyllithium |

| Carbon monoxide |

| Chlorins |

| cis-2-Hexen-1-ol |

| cis-3-Hexenol |

| Cycloviracin B₁ |

| Dihydrodipyrrins |

| Diospongin A |

| This compound |

| Hex-2-yn-1-ol |

Future Research Directions and Emerging Paradigms in Hexenol Chemistry

Exploration of Novel Synthetic Pathways for Unstable Enol Forms

The generation of thermodynamically unstable enols like Hex-1-en-2-ol requires specialized synthetic strategies that can produce and, in some cases, trap the molecule before it isomerizes. Future research will likely focus on refining and adapting existing methods for generating transient species.

One promising avenue is flash vacuum pyrolysis (FVP) . This technique involves heating a precursor molecule at high temperatures under a high vacuum, allowing for the formation of highly reactive intermediates that can be quickly isolated at low temperatures. researchgate.netresearchgate.netarkat-usa.orguq.edu.au For this compound, a potential precursor could be a molecule that eliminates a small, stable fragment upon heating to yield the desired enol. The high-energy enol could then be trapped in an inert gas matrix for characterization. rsc.org

Photochemical generation represents another key area of exploration. This method uses light to induce reactions that form the enol. For example, the Norrish Type II reaction in certain ketones can produce enols. researchgate.net Research into suitable photoprecursors for this compound could lead to its in-situ generation, allowing for the study of its reactivity in real-time. nih.govacs.org The photochemical decarbonylation of specific ketodiesters has been shown to generate enol radical pairs, a strategy that could be adapted for this compound. nih.gov

In-depth Mechanistic Studies of Atmospheric and Biological Transformations

Volatile organic compounds (VOCs), including hexenols, are emitted into the atmosphere from both natural and industrial sources and play a significant role in atmospheric chemistry. e-bookshelf.denoaa.gov The atmospheric fate of this compound is currently unknown, but can be inferred from studies on other C6 hexenol isomers. The primary daytime oxidant in the troposphere is the hydroxyl (OH) radical. conicet.gov.arconicet.gov.arnih.govacs.org The reaction of OH radicals with unsaturated alcohols can proceed via addition to the double bond or abstraction of a hydrogen atom. nih.govacs.org For this compound, this would lead to the formation of various oxygenated products, potentially contributing to the formation of secondary organic aerosols. Further research is needed to determine the specific rate constants and product distribution for the reaction of this compound with OH radicals and other atmospheric oxidants like ozone and nitrate (B79036) radicals.

From a biological perspective, the transformation of xenobiotic alkenes and unsaturated alcohols is a key area of toxicology and pharmacology. Microorganisms possess enzymes that can metabolize such compounds. While specific studies on this compound are lacking, research on other unsaturated alcohols indicates that enzymatic oxidation or reduction are likely pathways. Peroxidases, for instance, have been shown to oxidize enols. nih.gov Understanding the biological transformations of this compound is crucial for assessing its potential environmental and physiological effects.

Development of Sustainable and Green Synthetic Methodologies

The demand for green and sustainable chemical processes has spurred research into environmentally friendly methods for producing valuable compounds like flavors and fragrances. researchgate.net For hexenol synthesis, this includes the use of heterogeneous catalysts and green oxidants. ingentaconnect.comnih.govresearchgate.net

The development of sustainable methods for the selective oxidation of hexenes to produce hexenols is a key goal. rsc.org Traditional methods often rely on stoichiometric amounts of strong, toxic oxidants. nih.gov Future research will likely focus on catalytic systems using benign oxidants like molecular oxygen or hydrogen peroxide. nih.govresearchgate.net For instance, palladium-catalyzed oxidation reactions of alkenes with green oxidants have shown promise. nih.gov Electrocatalytic methods, which use electricity to drive the oxidation of alkenes, also represent a green alternative. researchgate.net

The synthesis of "natural" flavor and aroma compounds is of particular interest to the food and fragrance industries. uky.eduacs.org Green synthetic routes to this compound or its derivatives could have significant commercial potential if the enol form imparts a unique and desirable sensory profile.

Advanced Characterization of Transient Hexenol Species

A major hurdle in studying unstable molecules like this compound is their fleeting existence, which makes characterization by conventional techniques difficult. Advanced spectroscopic methods are required to detect and characterize these transient species.

Matrix isolation spectroscopy is a powerful technique where reactive molecules are trapped in an inert solid matrix (like argon) at very low temperatures. This allows for their stabilization and subsequent analysis by methods such as infrared (IR) and ultraviolet/visible (UV/Vis) spectroscopy. rsc.org This technique has been successfully used to characterize other unstable enols and would be a primary tool for obtaining the spectral signature of this compound. rsc.org

Laser flash photolysis (LFP) is another essential technique for studying short-lived intermediates. researchgate.net LFP can be used to generate the enol photochemically and then monitor its decay kinetics and transient absorption spectrum on very short timescales. researchgate.net This would provide crucial information about the lifetime and reactivity of this compound. The detection of keto and enol radical cations of NADH analogues has been achieved using this method, suggesting its applicability to enol intermediates. nih.gov

Furthermore, techniques like photoionization reflectron time-of-flight mass spectrometry (PI-ReTOF-MS) can provide isomer-selective detection, which would be invaluable for distinguishing this compound from its more stable tautomer and other isomers. uhmreactiondynamics.org

Chemoenzymatic Approaches for Selective Hexenol Production

Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful strategy for producing complex molecules with high selectivity and under mild conditions. acs.orgfigshare.comrsc.org This approach is particularly promising for the synthesis of chiral alcohols. acs.orgmdpi.comnih.gov

For this compound, a chemoenzymatic route could involve the enzymatic reduction of a suitable precursor ketone. Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the reduction of ketones to alcohols with high enantioselectivity. asm.orgnih.gov By selecting the appropriate ADH, it may be possible to produce a specific enantiomer of this compound, assuming the enol is stable enough to be isolated or is trapped in situ.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.